molecular formula C8H4O3 B1329812 2,3-Benzofurandione CAS No. 4732-72-3

2,3-Benzofurandione

Cat. No. B1329812
CAS RN: 4732-72-3
M. Wt: 148.11 g/mol
InChI Key: UUISWLJHAJBRAA-UHFFFAOYSA-N
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Description

2,3-Benzofurandione, also known as Benzofuran-2,3-dione or Coumarandione, is an organic compound with the molecular formula C8H4O3 . It has a molecular weight of 148.11 g/mol . The IUPAC name for this compound is 1-benzofuran-2,3-dione .


Synthesis Analysis

While specific synthesis methods for 2,3-Benzofurandione were not found in the search results, there have been established methods towards the synthesis of 2,3‐dihydrobenzofurans, which involve intra‐ and inter‐molecular reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Benzofurandione consists of a benzofuran backbone with two carbonyl groups at the 2 and 3 positions . The compound’s structure can be represented by the canonical SMILES string C1=CC=C2C(=C1)C(=O)C(=O)O2 .


Physical And Chemical Properties Analysis

2,3-Benzofurandione has several computed properties . It has a molecular weight of 148.11 g/mol and an XLogP3-AA value of 1.3, indicating its relative hydrophobicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 43.4 Ų and a complexity of 209 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2,3-Benzofurandione derivatives, such as 2-Phenyl-3-benzoylbenzofurans, have shown significant potential in pharmaceutical research. These compounds, synthesized using methods like the Wittig procedure, are structurally similar to bioactive molecules used in various drugs. For example, they are structurally related to amiodarone, a drug for cardiac arrhythmias, and other compounds with neurodegenerative therapeutic potential (Delogu & Begala, 2016).

Antimicrobial and Antitumor Properties

Benzofuran derivatives, including 2,3-Benzofurandione, are notable for their broad range of biological activities. They have been found effective as antimicrobial agents against several microbes. Additionally, some derivatives like psoralen and angelicin are used in treating skin diseases, including cancer and psoriasis. Their unique structure makes them an important scaffold in drug discovery, particularly in searching for antimicrobial candidates (Hiremathad et al., 2015).

Development of New Inhibitors

2,3-Benzofurandione derivatives have been studied for their inhibitory properties against diseases, viruses, fungi, and microbes. The presence of specific functional groups in these compounds enhances their therapeutic activities, making them promising candidates for new drug development (Dawood, 2019).

Antiproliferative Effects

These compounds have shown potential in cancer research, particularly in inhibiting the proliferation of cancer cells. Certain benzofuran derivatives have demonstrated good antiproliferative activity and the ability to reverse multidrug resistance in cancer cell lines, presenting a new avenue for cancer treatment research (Parekh et al., 2011).

Tuberculosis Treatment

Some 2,3-Benzofurandione derivatives have shown promising results in the treatment of tuberculosis. These compounds exhibit strong activity against the Mycobacterium tuberculosis strain, making them potential candidates for anti-TB drugs (Thorat et al., 2016).

Inhibitors of Tubulin Polymerization

Benzofuran derivatives have been identified as potential antitumor agents that inhibit tubulin polymerization. This property is crucial in cancer therapy, as it can lead to the development of new anticancer drugs (Pieters et al., 1999).

Safety And Hazards

While specific safety and hazard information for 2,3-Benzofurandione was not found in the search results, studies in animals show that 2,3-benzofuran can damage the liver and kidneys if large amounts are given within a short time, and that very large amounts can kill . It’s important to note that 2,3-Benzofurandione and 2,3-benzofuran are different compounds, but they may have similar properties due to their structural similarities.

properties

IUPAC Name

1-benzofuran-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISWLJHAJBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197104
Record name 2,3-Benzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Benzofurandione

CAS RN

4732-72-3
Record name 2,3-Benzofurandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Benzofurandione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Benzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarandione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MM Sidky, LS Boulos - Phosphorus and Sulfur and the Related …, 1978 - Taylor & Francis
Fluorenylidenetriphenylphosphorane (1) reacts with 2,3-benzofurandione (4a), benzobthiophene-2,3-dione (4b), and naphtho[2,1-b]furan-1,2-dione (5) to give the corresponding …
Number of citations: 0 www.tandfonline.com
SS Ibrahim - Industrial & engineering chemistry research, 2001 - ACS Publications
The nitration of o-hydroxybenzoylacetone (1) gave either the unexpected 2,3-benzofurandione 2-oxime or 2-methyl-3-nitrochromone depending on the conditions of the reaction. …
Number of citations: 18 pubs.acs.org
MM Sidky, B LS - 1978 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE PHOSPHORE COMPOSE ORGANIQUE HETEROCYCLE OXYGENE COMPOSE BICYCLIQUE HETEROCYCLE SOUFRE COMPOSE …
Number of citations: 10 pascal-francis.inist.fr
WV Curran, FM Lovell, NA Perkinson - Tetrahedron Letters, 1979 - Elsevier
Tetrahedron Letters No. 24, pp 2221 - 2224. @Pergmon Press Ltd. 1979. Printed in Great Britaih. 2221 Page 1 Tetrahedron Letters No. 24, pp 2221 - 2224. @Pergmon Press Ltd …
Number of citations: 5 www.sciencedirect.com
RR Paudel, B Subba - Citeseer
The methanol extract of bark of Schima wallichii, vernacularly known as ‘Chilaune’was subjected to column chromatography. From GC-MS, 2, 3-benzofurandione, Phenylpropanolamine…
Number of citations: 4 citeseerx.ist.psu.edu
CK Ghosh - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
I. Introduction. 4-Oxo-4i/-[l] benzopyran (trivial name-chromone) received early attention of chemists because of its natural abundance in the flavonoid family, and the chemistry of this …
Number of citations: 117 onlinelibrary.wiley.com
X Qiu, W Wang, L Zhang, L Guo, P Xu… - Environmental …, 2022 - Wiley Online Library
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous pollutants threatening ecosystems and human health. Here, we isolated and characterized a new strain, Hydrogenibacillus sp. …
JE Okokon, PJ Okokon, D Sahal - International Journal of Herbal …, 2017 - florajournal.com
Abstract Evaluation of activity of some medicinal plants used as malarial remedies by the Ibibios of Niger Delta region of Nigeria against Plasmodium falciparum was carried out. Crude …
Number of citations: 31 www.florajournal.com
NK Vel Leitner, J De Laat, M Dore, H Suty… - … science & technology, 1994 - ACS Publications
The effect of phenolic compounds (phenol and p-nitro-phenol) on the removal of chlorite in aqueous solution (50 mg/L; pH= 7.2; 20 C) by filtration throughgranular activated carbon …
Number of citations: 14 pubs.acs.org
MC Kamaraj, SM Raj, DP Selvam… - … Biology and Chemistry, 2018 - Elsevier
The present investigations are phytochemical screening of Latex aqueous (L aq ) extract of C. sparsiflorus and study its role in homeostasis. It is being traditionally used for fresh cuts to …
Number of citations: 2 www.sciencedirect.com

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